

An In-Depth Technical Guide to Flovagatran Sodium: A Reversible Thrombin Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Flovagatran sodium

Cat. No.: B15576711

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

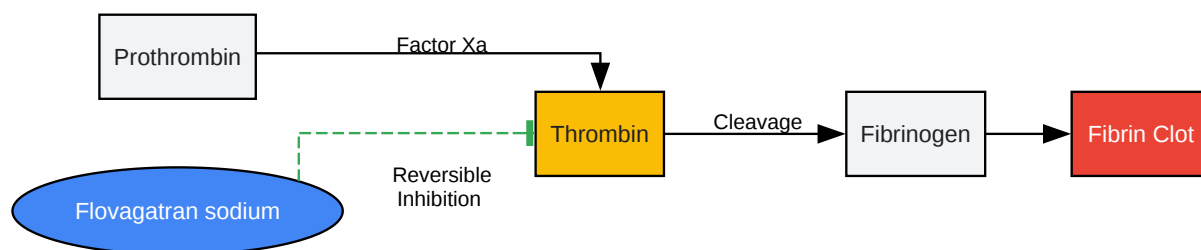
Executive Summary

Flovagatran sodium, also known as TGN 255, is a potent, reversible, direct thrombin inhibitor that was under development for the prevention and treatment of thrombosis. With a strong in vitro potency (K_i of 9 nM), it showed promise in preclinical and early clinical studies. Notably, a Phase IIa trial in hemodialysis patients demonstrated its potential as a safe and effective anticoagulant in this specific patient population. However, the development of **Flovagatran sodium** was ultimately discontinued. This guide provides a comprehensive overview of the available technical data on **Flovagatran sodium**, including its mechanism of action, preclinical and clinical findings, and relevant experimental methodologies, to serve as a valuable resource for researchers and professionals in the field of anticoagulant drug development.

Mechanism of Action

Flovagatran sodium is a small molecule that directly, reversibly, and competitively inhibits thrombin, a critical serine protease in the coagulation cascade. By binding to the active site of thrombin, Flovagatran prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. Its reversibility offers a potential advantage in controlling the anticoagulant effect and managing bleeding risks.

The following diagram illustrates the central role of thrombin in the coagulation cascade and the inhibitory action of Flovagatran.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Thrombin Inhibition by Flovagatran

In Vitro Potency

Flovagatran sodium is a highly potent inhibitor of thrombin. The inhibition constant (K_i) has been consistently reported as 9 nM^[1].

Parameter	Value	Reference
Inhibition Constant (K_i)	9 nM	[1]

Preclinical Development

A significant preclinical study evaluated the pharmacokinetics, pharmacodynamics, and efficacy of Flovagatran (TGN 255) in a canine model of cardiopulmonary bypass (CPB) and simulated mitral valve repair. The study was conducted in three phases: a dose-ranging study in conscious animals, a dose-ranging study in dogs undergoing CPB, and a surgical study using an optimal dose.

Pharmacokinetics and Pharmacodynamics in a Canine Model

The active metabolite of Flovagatran is TRI 50c. The pharmacokinetic and pharmacodynamic parameters were assessed at different dosing regimens.

Dosing Regimen (Bolus + Infusion)	C _{max} of TRI 50c (µg/mL)	T _{max} of TRI 50c (hours)	Key Pharmacodynamic Effects
5 mg/kg + 20 mg/kg/h	20.6 (mean)	Not specified	Elevated PD markers, but also produced hemorrhagic and paradoxical thrombogenic effects in the CPB model.
2.5 mg/kg + 10 mg/kg/h	9-24	0.17 - 0.83	Effective anticoagulation with elevated PD markers (TT, aPTT, ACT) and minimal post-operative blood loss.

PD markers included thrombin time (TT), activated partial thromboplastin time (aPTT), and activated clotting time (ACT).

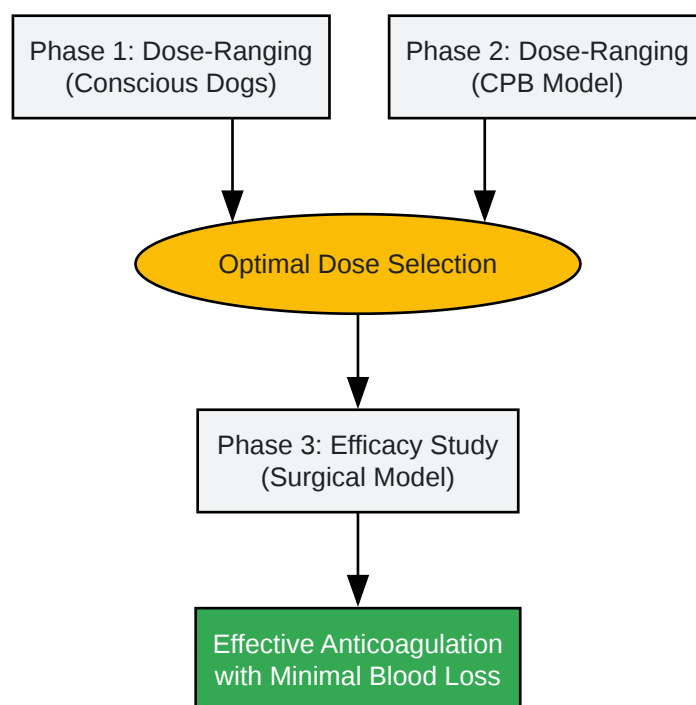
Experimental Protocol: Canine Cardiopulmonary Bypass Model

The study in beagle dogs (approximately 10 kg) involved the following general steps:

- Phase 1 (Dose-ranging in conscious animals): Different doses of TGN 255 were administered as a bolus plus infusion to establish an anticoagulant profile. Plasma levels of the active metabolite TRI 50c and pharmacodynamic markers (TT, ACT, WBTT, ECT, and aPTT) were measured.
- Phase 2 (Dose-ranging in CPB model): Anesthetized dogs underwent CPB, and different doses of TGN 255 were administered. The effects on pharmacodynamic markers, as well as hemorrhagic and thrombogenic events, were observed.
- Phase 3 (Simulated mitral valve repair): An optimal, lower dose of TGN 255 was used in a surgical model of simulated mitral valve repair under CPB to assess its efficacy and safety in

a more clinically relevant setting.

The following diagram outlines the workflow of the preclinical canine study.



[Click to download full resolution via product page](#)

Figure 2: Preclinical Canine Study Workflow

Clinical Development

Flovagatran sodium progressed to Phase II clinical trials before its development was halted.

Phase I Clinical Trial

A Phase I dose-escalation study with the intravenous formulation (TGN 255) was successfully completed. The study demonstrated that TGN 255 had desirable pharmacodynamic properties, showing a marked increase in thrombin clotting time with minimal effects on aPTT, suggesting a potentially favorable safety profile with a reduced bleeding risk.

Phase IIa Clinical Trial

A Phase IIa, open-label, multi-center study evaluated the safety, tolerability, and efficacy of Flovagatran (TGN 255) for the prevention of clotting during hemodialysis.

- Study Population: 28 patients undergoing chronic hemodialysis[2].
- Design: Patients received a continuous infusion of TGN 255 at various doses for a maximum of three dialysis sessions. The results were compared to a baseline hemodialysis session on heparin[2].
- Key Findings:
 - TGN 255 was well tolerated at all tested dose levels[2].
 - A clear dose-response relationship was observed for coagulation measures.
 - Increased doses were associated with decreased clotting in the extracorporeal circuit[2].
 - Importantly, no clotting was clinically significant, and no dialysis session was interrupted or prematurely terminated[2].

Clinical Trial Phase	Number of Participants	Key Outcomes	Reference
Phase I	Not specified	Marked increase in thrombin clotting time with minimal effect on aPTT.	
Phase IIa	28	Well-tolerated; dose-dependent decrease in extracorporeal circuit clotting; no clinically significant clotting.	[2]

Discontinuation of Development

Following the promising Phase IIa results, an Investigational New Drug (IND) application for Flovagatran was opened with the U.S. Food and Drug Administration (FDA) for a Phase III registration program in hemodialysis patients. However, the development of **Flovagatran**

sodium was subsequently discontinued. The specific reasons for the discontinuation have not been publicly disclosed in the available resources.

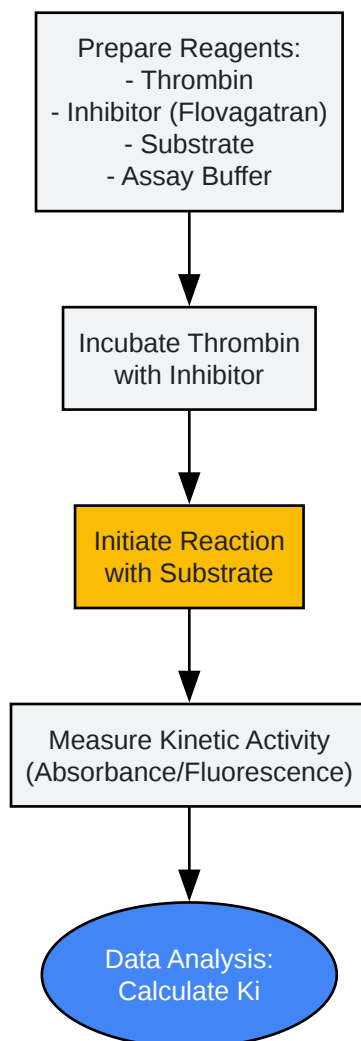
Experimental Protocols

In Vitro Thrombin Inhibition Assay (General Protocol)

A typical protocol to determine the inhibition constant (K_i) of a reversible thrombin inhibitor involves the following steps:

- Reagent Preparation:
 - Prepare a stock solution of human α -thrombin.
 - Prepare a stock solution of a chromogenic or fluorogenic thrombin substrate (e.g., S-2238).
 - Prepare a series of dilutions of the inhibitor (**Flovagatran sodium**).
 - Prepare an assay buffer (e.g., Tris-HCl with NaCl and a non-ionic detergent).
- Assay Procedure:
 - In a microplate, add the assay buffer, the inhibitor at various concentrations, and thrombin.
 - Incubate the mixture for a defined period to allow the inhibitor to bind to the enzyme.
 - Initiate the reaction by adding the thrombin substrate.
 - Monitor the rate of substrate cleavage by measuring the change in absorbance or fluorescence over time using a microplate reader.
- Data Analysis:
 - Determine the initial velocity of the reaction for each inhibitor concentration.
 - Plot the reaction velocities against the inhibitor concentrations and fit the data to an appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to calculate the K_i value.

The following diagram illustrates a general workflow for an in vitro thrombin inhibition assay.



[Click to download full resolution via product page](#)

Figure 3: In Vitro Thrombin Inhibition Assay Workflow

In Vivo Thrombosis Models (General Principles)

Various animal models are used to evaluate the efficacy of antithrombotic agents. These models often aim to induce thrombosis through methods that reflect the components of Virchow's triad (endothelial injury, abnormal blood flow, and hypercoagulability). Common models include:

- **Ferric Chloride-Induced Thrombosis:** Application of ferric chloride to the adventitial surface of an artery or vein induces oxidative injury to the vessel wall, leading to thrombus formation.

- **Stasis-Induced Thrombosis:** Ligation of a vein (e.g., the inferior vena cava) creates a region of blood stasis, promoting the formation of a red blood cell-rich thrombus.
- **Arteriovenous (AV) Shunt Model:** An extracorporeal shunt is placed between an artery and a vein, often containing a thrombogenic surface (e.g., a silk thread), to induce thrombus formation under controlled flow conditions.

The choice of model depends on the specific type of thrombosis (arterial or venous) being studied and the desired endpoints (e.g., thrombus weight, time to occlusion, bleeding time).

Conclusion

Flovagatran sodium was a potent, reversible direct thrombin inhibitor with a promising preclinical and early clinical profile, particularly for the indication of anticoagulation in hemodialysis patients. While its development was discontinued for undisclosed reasons, the data gathered provides valuable insights into the therapeutic potential and challenges of developing novel anticoagulants. This technical guide serves as a consolidated resource for researchers and drug development professionals, offering a detailed look at the scientific journey of **Flovagatran sodium** and highlighting key experimental approaches for the evaluation of similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. go.drugbank.com [go.drugbank.com]
- 2. pharmatimes.com [pharmatimes.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to Flovagatran Sodium: A Reversible Thrombin Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15576711#flovagatran-sodium-as-a-reversible-thrombin-inhibitor\]](https://www.benchchem.com/product/b15576711#flovagatran-sodium-as-a-reversible-thrombin-inhibitor)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com